molecular formula C11H24O3Si B14015449 (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL

(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL

Cat. No.: B14015449
M. Wt: 232.39 g/mol
InChI Key: SEZAYGJHXCJLIM-VHSXEESVSA-N
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Description

(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL is a complex organic compound that features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further synthetic transformations to introduce the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, low temperature.

    Substitution: Nucleophiles like sodium azide (NaN3), polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and natural product analogs.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL primarily involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic transformations. The tert-butyldimethylsilyl group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(((Trimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

    (2R,3S)-2-(((Triisopropylsilyl)oxy)methyl)tetrahydrofuran-3-OL: Features a triisopropylsilyl group, offering different steric and electronic properties.

Uniqueness

The tert-butyldimethylsilyl group in (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL provides a unique combination of steric bulk and stability, making it particularly useful for protecting hydroxyl groups in complex synthetic sequences. This compound’s stability under various conditions and ease of deprotection make it a valuable tool in organic synthesis.

Properties

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol

InChI

InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-8-10-9(12)6-7-13-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

SEZAYGJHXCJLIM-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](CCO1)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CCO1)O

Origin of Product

United States

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